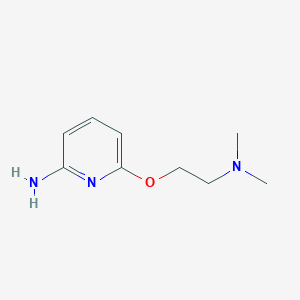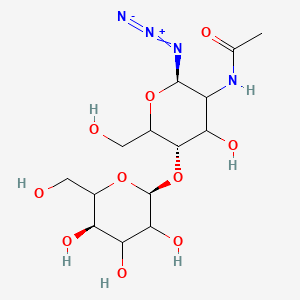
Galss1-4GlcNAc Azide; 2-(Acetylamino)-2-deoxy-4-O-ss-D-galactopyranosyl-ss-D-glucopyranosyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is a complex carbohydrate derivative It is a glycosyl azide, which is a type of compound that contains an azide group (-N3) attached to a sugar molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected sugar molecules are then linked together through a glycosidic bond.
Introduction of Azide Group: The azide group is introduced by reacting the glycosylated sugar with sodium azide under suitable conditions.
Deprotection: The acetyl protecting groups are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products:
Amine Derivatives: Formed by the reduction of the azide group.
Triazole Derivatives: Formed by click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of glycosylated materials and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. This makes it a valuable tool for studying and manipulating biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- 2-(ACETYLAMINO)-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE
- 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-MANNOPYRANOSYL AZIDE
Comparison:
- Structural Differences: The position and type of glycosidic linkages differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is unique due to its specific glycosidic linkage and the presence of the azide group, which allows for versatile chemical modifications and applications in click chemistry.
Eigenschaften
Molekularformel |
C14H24N4O10 |
|---|---|
Molekulargewicht |
408.36 g/mol |
IUPAC-Name |
N-[(2R,5S)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5?,6?,7?,8-,9?,10?,11?,12+,13+,14-/m0/s1 |
InChI-Schlüssel |
CYVRAOFCZKOGIO-FDEMOAGNSA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
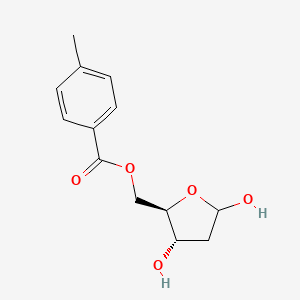

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
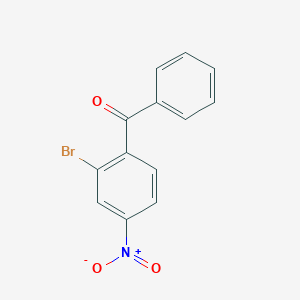
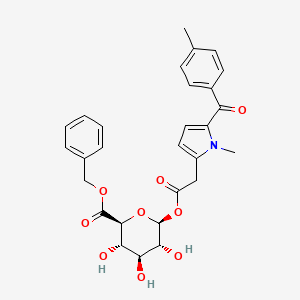
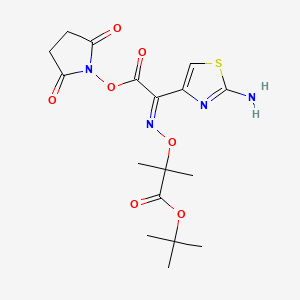
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
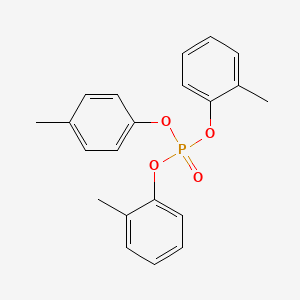

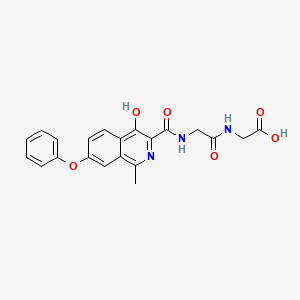
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
